2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid
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Overview
Description
2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10Cl2O3. It is characterized by the presence of a tetrahydrofuran ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable tetrahydrofuran derivative under acidic or basic conditions. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenyl)tetrahydro-2-furancarboxylic acid: A closely related compound with similar structural features.
3,5-Dichlorobenzoic acid: Shares the dichlorophenyl group but lacks the tetrahydrofuran ring.
Tetrahydro-2-furoic acid: Contains the tetrahydrofuran ring but lacks the dichlorophenyl group.
Uniqueness
2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid is unique due to the combination of the dichlorophenyl group and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10Cl2O3 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-16-11/h4-6H,1-3H2,(H,14,15) |
InChI Key |
JRDFJGOZNIVJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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